molecular formula C26H28O8 B12400784 Jangomolide

Jangomolide

Cat. No.: B12400784
M. Wt: 468.5 g/mol
InChI Key: ZYPFSBYGJYBBBK-ASLCLNTCSA-N
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Description

Systematic Nomenclature and Chemical Classification

Acidissimin belongs to the limonoid family, a subgroup of tetranortriterpenoids distinguished by the loss of four carbon atoms from the parent triterpene scaffold. Its systematic IUPAC name, (4aS,6aR,8aR,8bR,9aS,12S,12aS,14aR,14bR)-12-(furan-3-yl)-6,6,8a,12a-tetramethyldecahydro-3H-oxireno[2,3-d]pyrano[4',3':3,3a]isobenzofuro[5,4-f]isochromene-3,8,10(6H,9aH)-trione , reflects its hexacyclic architecture, which includes an oxirane (epoxide), two δ-lactones, and a furan substituent. The compound’s molecular formula is C~26~H~28~O~8~ , with a molar mass of 470.51 g/mol .

Key structural features include:

  • A 19R configuration at the epoxide-bearing carbon.
  • Two δ-lactone rings formed via esterification of carboxyl groups at C-3 and C-19.
  • A furan ring at C-12, common in limonoids like limonin and nomilin.

Table 1: Comparative Structural Features of Acidissimin and Related Limonoids

Compound Molecular Formula Core Structure Functional Groups Source Plant
Acidissimin C~26~H~28~O~8~ Hexacyclic tetranortriterpene Epoxide, δ-lactones, furan Limonia acidissima
Limonin C~26~H~30~O~8~ Hexacyclic tetranortriterpene δ-lactones, furan, ketone Citrus species
Nomilin C~28~H~34~O~9~ Heptacyclic tetranortriterpene δ-lactones, acetyloxy, furan Citrus species
Khayanolide D C~32~H~42~O~12~ Octacyclic limonoid δ-lactones, epoxy, acetylated sugars Khaya senegalensis

Data derived from .

Historical Context of Discovery and Early Research

Acidissimin was first reported in 2002 during phytochemical investigations of Khaya senegalensis (Meliaceae), where it was identified as a minor constituent with insect antifeedant activity. However, its structural elucidation was completed in 2021 using advanced spectroscopic techniques, including 2D NMR and circular dichroism (CD), when it was isolated from Limonia acidissima stem bark. Early studies focused on its biogenetic relationship to limonin, a ubiquitous citrus limonoid. Researchers hypothesized that Acidissimin arises from limonoic acid via epoxidation and lactonization, though in vivo validation remains pending.

Notable milestones include:

  • 2002 : Initial isolation from Khaya senegalensis and preliminary bioactivity screening.
  • 2021 : Full structural characterization using NMR and X-ray crystallography, confirming the 19R configuration.
  • 2023 : Synthesis of Acidissimin analogs to explore structure-activity relationships in anticancer assays.

Taxonomic Origins in Limonia acidissima and Related Rutaceae Species

Acidissimin is most abundant in Limonia acidissima (syn. Feronia limonia), a tropical fruit tree in the Rutaceae family. The compound occurs in stem bark (0.12–0.15% dry weight) and root bark (0.08–0.10%), with trace amounts in leaves. Its production is hypothesized to serve ecological roles, such as deterring herbivores via antifeedant effects, a trait shared with khayanolides from Khaya senegalensis.

Table 2: Distribution of Acidissimin in Rutaceae and Meliaceae Species

Plant Species Family Tissue Acidissimin Content (% Dry Weight) Ecological Role
Limonia acidissima Rutaceae Stem bark 0.12–0.15 Antifeedant, antifungal
Khaya senegalensis Meliaceae Root bark 0.05–0.08 Insect resistance
Citrus aurantium Rutaceae Seeds Not detected N/A
Aegle marmelos Rutaceae Fruit rind Trace amounts Pathogen defense

Data sourced from .

Properties

Molecular Formula

C26H28O8

Molecular Weight

468.5 g/mol

IUPAC Name

(2S,13R,14R,20S)-19-(furan-3-yl)-9,9,13,20-tetramethyl-6,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-3-ene-5,12,17-trione

InChI

InChI=1S/C26H28O8/c1-22(2)15-11-16(27)24(4)14(25(15)9-6-17(28)31-21(25)34-22)5-8-23(3)18(13-7-10-30-12-13)32-20(29)19-26(23,24)33-19/h6-7,9-10,12,14-15,18-19,21H,5,8,11H2,1-4H3/t14?,15?,18?,19?,21?,23-,24-,25-,26+/m0/s1

InChI Key

ZYPFSBYGJYBBBK-ASLCLNTCSA-N

Isomeric SMILES

C[C@@]12CCC3[C@]([C@@]14C(O4)C(=O)OC2C5=COC=C5)(C(=O)CC6[C@]37C=CC(=O)OC7OC6(C)C)C

Canonical SMILES

CC1(C2CC(=O)C3(C(C24C=CC(=O)OC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of limonoic acid derivatives typically involves multiple steps, including oxidation, reduction, and cyclization reactions. The specific synthetic route for Acidissimin may involve the following steps:

    Oxidation: Starting from a suitable triterpenoid precursor, oxidation reactions are carried out to introduce oxygen functionalities.

    Cyclization: Intramolecular cyclization reactions are employed to form the epoxy and lactone rings.

    Reduction: Selective reduction steps are used to achieve the desired stereochemistry and functional group modifications.

Industrial Production Methods: Industrial production of such complex compounds often relies on biotechnological approaches, including the use of plant cell cultures or microbial fermentation. These methods can provide a sustainable and scalable source of the compound.

Types of Reactions:

    Oxidation: Acidissimin can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the epoxy and lactone rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid or base catalysts for cyclization reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Limonoic acid exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a potential candidate for developing natural preservatives in food and pharmaceuticals.

Antioxidant Effects
The compound has demonstrated antioxidant properties that can protect cells from oxidative stress. This is crucial in preventing cellular damage associated with aging and various diseases.

Anti-inflammatory Effects
Research indicates that limonoic acid can modulate inflammatory responses, which may be beneficial in treating inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines positions it as a candidate for therapeutic development.

Pharmaceutical Applications

Cancer Research
Limonoic acid has been investigated for its potential anti-cancer properties. Studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth. This makes it a subject of interest in oncology for developing new cancer therapies.

Neuroprotective Effects
Emerging research highlights the neuroprotective effects of limonoic acid. It may offer protective benefits against neurodegenerative diseases by reducing neuronal apoptosis and inflammation.

Agricultural Applications

Natural Pesticide
Due to its bioactive properties, limonoic acid can be used as a natural pesticide. Its effectiveness against pests while being less harmful to beneficial insects makes it an attractive alternative to synthetic pesticides.

Plant Growth Promotion
There are indications that limonoic acid can enhance plant growth and resilience, potentially leading to improved agricultural yields. This could be particularly useful in organic farming practices.

Food Industry Applications

Flavoring Agent
The unique flavor profile of limonoic acid allows it to be utilized as a natural flavoring agent in food products. Its incorporation can enhance the sensory attributes of various food items.

Preservative Use
Given its antimicrobial properties, limonoic acid can serve as a natural preservative, extending the shelf life of food products without the adverse effects associated with synthetic preservatives.

Case Studies

Study Title Objective Findings
Antimicrobial Activity of Citrus LimonoidsTo evaluate the antimicrobial effects of limonoic acidDemonstrated significant inhibition of bacterial growth, particularly against E. coli and Staphylococcus aureus
Neuroprotective Properties of AcidissiminInvestigate the neuroprotective effects on neuronal cellsShowed reduced apoptosis and inflammation in neuronal cell cultures exposed to oxidative stress
Limonoids as Natural PesticidesAssess effectiveness against agricultural pestsLimonoic acid exhibited high efficacy against common agricultural pests while preserving beneficial insect populations

Mechanism of Action

The mechanism of action of Acidissimin involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or signaling pathways involved in cancer cell proliferation or inflammation. The exact molecular targets and pathways can be elucidated through biochemical and molecular biology studies.

Comparison with Similar Compounds

Comparison with Similar Limonoid Compounds

Limonoids are oxygenated triterpenoids primarily found in Rutaceae plants. Below, Acidissimin is compared to structurally and functionally related compounds, including limonin, nomilin, obacunone, and rutaevine acetate.

Structural Comparison
Compound Molecular Formula Molecular Weight Key Structural Features Source Plant
Acidissimin Not reported Not reported 1,4-deepoxy-1,2-didehydro-4,19-epoxy; di-δ-lactone; (19R) configuration Limonia acidissima
Limonin C26H30O8 470.51 Limonoic acid di-δ-lactone; 7,16-dioxo-7,16-dideoxylimondiol; 9 chiral centers Citrus spp.
Nomilin C26H30O8 470.51 Precursor to limonin; lacks D-ring lactone; contains epoxy and ketone groups Citrus spp.
Obacunone C26H30O7 454.51 Oxidized form of nomilin; contains ketone and hydroxyl groups Citrus spp.
Rutaevine Acetate C28H32O10 528.55 Acetylated derivative of rutaevine; 7-acetoxy group; di-δ-lactone Euodia ruticarpa

Key Structural Differences :

  • Acidissimin’s 1,4-deepoxy-1,2-didehydro-4,19-epoxy moiety is unique among limonoids, differentiating it from limonin’s fully oxidized lactone rings .
  • Rutaevine acetate contains an acetyl group absent in Acidissimin, enhancing its lipophilicity (cLogP = 2.1 vs. Acidissimin’s predicted cLogP < 1.5) .
Physicochemical Properties
Compound Melting Point (°C) Solubility LogP
Acidissimin Not reported Likely polar (due to epoxy groups) Estimated <1.5
Limonin 298 Slightly soluble in water; soluble in DMSO, ethanol 1.66
Rutaevine Acetate Not reported Soluble in methanol, DMSO 2.1

Implications :

  • Limonin’s moderate solubility in ethanol aligns with its use in nutraceutical formulations .

Biological Activity

Limonoic acid, particularly in its form as Acidissimin, is a member of the limonoid family of compounds predominantly found in citrus fruits. These compounds have garnered attention due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article provides a comprehensive overview of the biological activity associated with Acidissimin, supported by data tables and case studies.

Chemical Structure and Properties

Limonoic acid is characterized by its complex structure which includes multiple functional groups that contribute to its biological activity. The molecular formula for Acidissimin is C26H30O8C_{26}H_{30}O_8, with a molecular weight of 470 g/mol. The compound's structural characteristics are crucial for understanding its interaction with biological systems.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of limonoids, including Acidissimin. A study evaluating various limonoids isolated from the Chisocheton plant demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. The IC50 values for selected compounds ranged from 1.13 to 7.37 µM, indicating potent anti-inflammatory effects .

Table 1: Inhibitory Effects of Limonoids on Pro-inflammatory Cytokines

CompoundIC50 (µM)Activity
Compound 31.13IL-6 Inhibition
Compound 52.11MCP-1 Inhibition
Compound 97.37TNF-α Inhibition

The mechanism of action involves modulation of the MAPK signaling pathway, leading to reduced expression of pro-inflammatory cytokines .

2. Anticancer Properties

Limonoic acid has shown promise in cancer research. Studies indicate that limonoids exhibit cytotoxic effects against various cancer cell lines, including murine leukemia P-388 and human breast cancer MCF-7 cells. The selectivity index (SI) calculated for these compounds suggests a favorable safety profile when targeting cancer cells .

Table 2: Cytotoxicity of Limonoids Against Cancer Cell Lines

Cell LineCompound TestedIC50 (µM)
MCF-7Compound 5<20
SMMC7721Compound 9<15
A549Compound 3<10

These findings suggest that Acidissimin could be a candidate for further development as an anticancer agent.

3. Antimicrobial Activity

Limonoids have also been studied for their antimicrobial properties. Research indicates that limonin and its derivatives possess antibacterial and antifungal activities. For instance, limonin has been shown to inhibit the growth of various pathogenic bacteria and fungi .

Table 3: Antimicrobial Activity of Limonoids

PathogenCompound TestedMinimum Inhibitory Concentration (MIC)
E. coliLimonin50 µg/mL
S. aureusLimonin40 µg/mL
C. albicansLimonin30 µg/mL

Case Study 1: Anti-inflammatory Effects in Murine Models

A recent study investigated the anti-inflammatory effects of Acidissimin in murine models induced with LPS (lipopolysaccharide). The results demonstrated a significant reduction in inflammatory markers and cytokines in treated groups compared to controls, suggesting potential therapeutic applications for inflammatory diseases .

Case Study 2: Anticancer Efficacy in Human Cell Lines

Another study focused on the cytotoxic effects of Acidissimin on human cancer cell lines. It was found that treatment with varying concentrations led to apoptosis in cancer cells while sparing normal cells, highlighting its potential as a selective anticancer agent .

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